1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane
Description
1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane is a brominated cyclohexane derivative featuring a unique substitution pattern: a bromomethyl group, a cyclopentyloxy ether moiety, and a methyl group at the 3-position. This compound combines electrophilic reactivity (due to the bromomethyl group) with steric and electronic modulation from the cyclopentyloxy and methyl substituents.
Key structural features include:
- Bromomethyl group: A reactive site for nucleophilic substitution or cross-coupling reactions.
- Cyclopentyloxy group: Enhances steric bulk and influences solubility and conformational stability.
- 3-Methylcyclohexane backbone: Provides a rigid framework that affects stereochemical outcomes in synthesis.
Properties
Molecular Formula |
C13H23BrO |
|---|---|
Molecular Weight |
275.22 g/mol |
IUPAC Name |
1-(bromomethyl)-1-cyclopentyloxy-3-methylcyclohexane |
InChI |
InChI=1S/C13H23BrO/c1-11-5-4-8-13(9-11,10-14)15-12-6-2-3-7-12/h11-12H,2-10H2,1H3 |
InChI Key |
BGENQGJSXSOBQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)(CBr)OC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane can be achieved through several steps:
Formation of the cyclopentyloxy group: This can be done by reacting cyclopentanol with a suitable halogenating agent such as thionyl chloride to form cyclopentyl chloride.
Attachment to the cyclohexane ring: The cyclopentyl chloride can then be reacted with 3-methylcyclohexanol in the presence of a base to form 1-(cyclopentyloxy)-3-methylcyclohexane.
Introduction of the bromomethyl group: Finally, the bromomethyl group can be introduced by reacting the compound with bromomethane in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient separation techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane can undergo several types of chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex molecules.
Reduction Reactions: Reduction can be used to remove the bromine atom or to modify other parts of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide would yield a hydroxymethyl derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a building block in drug discovery.
Medicine: Could be explored for its potential therapeutic properties or as a precursor to pharmacologically active compounds.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for 1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane would depend on its specific application
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane with structurally or functionally related compounds, based on the evidence provided:
1-(Bromomethyl)cyclohexane
- Structure : Lacks the cyclopentyloxy and methyl substituents.
- Reactivity : The bromomethyl group is highly reactive in SN2 reactions, but the absence of bulky substituents allows faster kinetics compared to the target compound .
- Applications : Primarily used as an alkylating agent in organic synthesis. Safety data indicate precautions for skin/eye irritation .
1-(Bromomethyl)-1-methanesulfonylcyclohexane
- Structure : Replaces the cyclopentyloxy group with a methanesulfonyl group.
- Reactivity : The sulfonyl group stabilizes adjacent carbocations, altering reaction pathways (e.g., favoring elimination over substitution).
- Applications : Used in pharmaceutical research for synthesizing drug candidates targeting neurological disorders .
1-(3-Bromophenyl)cyclohexan-1-amine Hydrochloride
- Structure : Incorporates a brominated aromatic ring and an amine group.
- Reactivity : The aromatic bromine enables Suzuki-Miyaura coupling, while the amine allows salt formation for improved solubility.
- Applications: A research chemical in medicinal chemistry, with noted solubility in DMSO and methanol .
4-(Bromomethyl)oxane and 4-(Bromomethyl)oxolane
- Structure : Tetrahydrofuran (oxolane) or tetrahydropyran (oxane) backbones with bromomethyl groups.
- Reactivity: Used in alkylation reactions to synthesize nicotinic acetylcholine receptor ligands (e.g., TC-1698 and TC-1709) with sub-nanomolar affinity .
- Comparison : The cyclohexane backbone in the target compound may confer greater conformational flexibility than oxane/oxolane derivatives.
Data Table: Structural and Functional Comparison
Biological Activity
1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Synthesis
The synthesis of 1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane typically involves the bromination of a suitable precursor followed by alkylation reactions. The detailed synthetic pathways can vary based on the desired purity and yield.
The biological activity of this compound may be attributed to its structural features, which allow for interactions with various biological targets. Halogenated compounds often exhibit unique reactivity due to the presence of bromine, which can participate in electrophilic substitution reactions and influence biological pathways.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, brominated derivatives have been noted for their effectiveness against various bacterial strains. The exact mechanisms often involve disruption of microbial cell membranes or inhibition of essential enzymes.
Cytotoxicity Studies
Cytotoxicity assays have indicated that 1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane may possess selective cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in these cells has been documented, suggesting potential as an anticancer agent.
Case Studies
Several studies have investigated the biological effects of halogenated cyclohexanes:
- Study 1 : A comparative analysis of various brominated cyclohexanes demonstrated that 1-(Bromomethyl)-1-(cyclopentyloxy)-3-methylcyclohexane exhibited higher cytotoxicity against breast cancer cell lines compared to non-brominated analogs. This suggests that the bromine atom significantly enhances biological activity.
- Study 2 : In vivo studies on animal models showed that administration of this compound resulted in reduced tumor growth rates, further supporting its potential therapeutic applications.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
